1-(3-Aminoazetidin-1-yl)-2,2,2-trifluoroethan-1-one hydrochloride
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Overview
Description
1-(3-Aminoazetidin-1-yl)-2,2,2-trifluoroethan-1-one hydrochloride is a chemical compound with the molecular formula C5H10F3N2O·HCl. This compound is part of the azetidine family, which is known for its four-membered ring structure containing nitrogen. The presence of the trifluoromethyl group adds unique properties to the compound, making it of interest in various scientific fields.
Preparation Methods
The synthesis of 1-(3-Aminoazetidin-1-yl)-2,2,2-trifluoroethan-1-one hydrochloride typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through various methods, including the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced through nucleophilic substitution reactions, often using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under basic conditions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-(3-Aminoazetidin-1-yl)-2,2,2-trifluoroethan-1-one hydrochloride undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
1-(3-Aminoazetidin-1-yl)-2,2,2-trifluoroethan-1-one hydrochloride has several applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-Aminoazetidin-1-yl)-2,2,2-trifluoroethan-1-one hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. The trifluoromethyl group enhances its binding affinity and specificity.
Pathways Involved: It can influence various biochemical pathways, including those involved in signal transduction and metabolic regulation.
Comparison with Similar Compounds
1-(3-Aminoazetidin-1-yl)-2,2,2-trifluoroethan-1-one hydrochloride can be compared with other azetidine derivatives:
1-(3-Aminoazetidin-1-yl)ethan-1-one hydrochloride: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
1-(4-Amino-2-hydroxyphenyl)ethan-1-one: Contains a phenyl group instead of the azetidine ring, leading to different reactivity and applications.
2,2,2-Trifluoro-1-(3-nitrophenyl)ethan-1-one:
The presence of the trifluoromethyl group in this compound makes it unique, providing enhanced stability, reactivity, and biological activity compared to its analogs.
Properties
IUPAC Name |
1-(3-aminoazetidin-1-yl)-2,2,2-trifluoroethanone;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3N2O.ClH/c6-5(7,8)4(11)10-1-3(9)2-10;/h3H,1-2,9H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALBMCOQYJVFNKW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C(F)(F)F)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClF3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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